molecular formula C4H5N3O2 B12962707 4-Amino-1,2-dihydro-3,6-pyridazinedione

4-Amino-1,2-dihydro-3,6-pyridazinedione

Cat. No.: B12962707
M. Wt: 127.10 g/mol
InChI Key: BTKYZKKZTUGJJW-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydro-3,6-pyridazinedione is a chemical building block based on the privileged pyridazine scaffold, known for its wide range of pharmacological activities. The pyridazinedione core is a significant structure in heterocyclic chemistry, valued for its hydrogen bond donor and acceptor capabilities, which facilitates interactions with various biological targets . Researchers utilize this and similar scaffolds to design novel molecules for therapeutic development. Compounds featuring the pyridazinone moiety have been extensively investigated and reported to possess diverse biological activities, including antimicrobial , anticancer , and vasodilatory effects . For instance, recent studies on pyridazin-3-one derivatives have demonstrated superior aortic vasorelaxant activity, significantly increasing eNOS mRNA expression and nitric oxide production, highlighting their potential in cardiovascular research . In cancer research, certain 3,6-disubstituted pyridazine derivatives have been identified as novel classes of anticancer agents, acting through mechanisms such as CDK2 inhibition and induction of apoptosis . Furthermore, the pyridazine scaffold is recognized as a useful synthon for creating diverse heterobicyclic covalent linkers, with applications expanding into chemical biology and drug delivery systems . The reactivity of the pyridazinedione core allows for various chemical modifications, making it a versatile intermediate for constructing comprehensive structure-activity relationships in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-amino-1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,7,9)(H3,5,6,8)

InChI Key

BTKYZKKZTUGJJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NNC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione typically involves the condensation of hydrazine with a suitable dicarbonyl compound. One common method is the reaction of cis-butenedioic acid with hydrazine in an aqueous medium at elevated temperatures (around 95°C) for 2-4 hours. The reaction is often catalyzed by ion-exchange resins such as KU-2-8 and KRF-10P, which facilitate the formation of the heterocyclic hydrazide intermediate .

Industrial Production Methods

In industrial settings, the synthesis of 4-amino-1,2-dihydropyridazine-3,6-dione can be scaled up using continuous flow reactors and solid ion-exchange catalysts. These methods offer advantages such as high selectivity, ease of catalyst separation, and reduced corrosion of industrial equipment. The use of solid ion-exchange resins also eliminates the need for neutralization and concentration steps, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyridazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to pyridazinedione and triazole derivatives, focusing on their biological activities and chemical properties:

Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione)

  • Herbicide/Plant Growth Regulator: Maleic hydrazide is investigated for its metabolism and distribution in plants . Studies using red oak seedlings showed that it can be transported within the plant, with negligible amounts exuded from the roots. The movement occurs both apoplastically and symplastically .
  • Toxicity Studies: Research on maleic hydrazide includes various toxicity studies.
    • In one study, rats were given maleic hydrazide through a stomach tube at a dose of 1000 mg/kg daily for three weeks, followed by a diet containing 3000 ppm for approximately 18 months. The results showed no significant increase in tumor incidence compared to the control group .
    • Another study involved injecting rats subcutaneously with a diethanolamine salt of maleic hydrazide weekly for 14 months. Three out of 52 rats developed sarcomas, whereas no sarcomas were observed in the control group .
    • Tests on guinea pigs showed no evidence of dermal sensitization after repeated intradermal injections of a 0.1% aqueous solution of the diethanolamine salt of maleic hydrazide . Similarly, eye irritation tests on rabbits using a 5% solution of the diethanolamine salt in 5% saline showed no signs of irritation .
    • Inhalation studies with deeply anesthetized rats showed that high doses of the diethanolamine salt (400 mg) led to labored respiration and, in some cases, death .
  • Metabolism and Excretion: Studies on rats indicated that after administering maleic hydrazide, the urine contained unchanged maleic hydrazide (92-94%) and a maleic hydrazide conjugate (6-8%) .

1,2,4-Triazole Derivatives

  • Antibacterial Agents: Compounds containing the 1,2,4-triazole ring have diverse biological activities, including antibacterial properties .
    • Certain azomethine derivatives have shown high activity against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
    • Triazolothiadiazoles with a chloro-substituent have demonstrated maximum antimicrobial potency against various microorganisms, with MICs of 16 µg/mL, comparable to streptomycin .
    • Mannich bases have shown excellent activity against several pathogens, with MIC values ranging from 0.12 to 1.95 µg/mL .
    • Phenylpiperazine-triazole-fluoroquinolone hybrids exhibited good to excellent activity against almost all microorganisms, with MIC values ranging from 0.125 to 64 μg/mL .
    • 4-Amino-5-aryl-4H-1,2,4-triazole derivatives have been synthesized and screened for in vitro antibacterial properties. One compound with a 4-trichloromethyl group showed the highest antibacterial activity (MIC = 5 µg/mL), equivalent to ceftriaxone .
    • 5-Substituted-3-pyridin-4-yl-1,2,4-triazoles have demonstrated comparable inhibition of bacterial growth to levofloxacin .
    • Novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol exhibited potent inhibitory effects against S. aureus and E. coli .
  • Other Biological Activities: 1,2,4-triazoles are incorporated into agents with antifungal, antiviral, anti-migraine, anxiolytic, antidepressant, and antitumoral activities . Some derivatives also exhibit antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, and anticonvulsant properties .

Mechanism of Action

The mechanism of action of 4-amino-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Synonyms: 3,6-Dihydroxypyridazine, 3,6-Pyridazinediol, MH-30 .
  • Regulatory Tolerances : Up to 50 ppm in potatoes and 15 ppm in onions .
  • Safety : Classified as a BioReagent with ≥98% purity for research use .

Comparison with Structural Analogues

Maleic hydrazide shares a core pyridazinedione structure with derivatives modified at the 4-position. Below is a detailed comparison with its notable analogues:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Primary Use pKa (Predicted) Density (g/cm³)
1,2-Dihydro-3,6-pyridazinedione 123-33-1 C₄H₄N₂O₂ 112.09 None Herbicide Not reported Not reported
4-(4-Chlorophenyl)-1,2-dihydro-3,6-pyridazinedione 41373-94-8 C₁₀H₇ClN₂O₂ 222.63 4-Chlorophenyl Research compound 8.78 ± 0.40 1.400 ± 0.06
Maleic Hydrazide (conflicting entry) 123-33-1 C₄H₁₂N₅OP 193.14 Phosphorodiamidic azide Insecticide (disputed) Not reported Not reported

Key Findings:

Core Structure vs. Substituted Derivatives :

  • The unsubstituted maleic hydrazide lacks aromatic or bulky groups, contributing to its polarity and solubility in water, which enhances its bioavailability as a herbicide .
  • The 4-(4-chlorophenyl) derivative (CAS: 41373-94-8) introduces a hydrophobic chlorophenyl group, increasing its molecular weight (222.63 g/mol) and density (1.400 g/cm³). This modification likely reduces water solubility, shifting its application toward specialized research contexts .

Functional Differences: Maleic hydrazide’s primary role in agriculture contrasts with the 4-chlorophenyl derivative, which lacks documented commercial use but serves in niche chemical studies . A contradictory entry in lists maleic hydrazide with an alternate molecular formula (C₄H₁₂N₅OP) and insecticidal use. This discrepancy may stem from a database error or misclassification, as the canonical CAS 123-33-1 corresponds to C₄H₄N₂O₂ .

Physicochemical Properties: The 4-chlorophenyl derivative’s higher pKa (8.78 vs.

Research and Regulatory Considerations

  • Maleic Hydrazide : Extensively studied for residue tolerances in food crops, with established FDA and EPA guidelines .
  • 4-Substituted Analogues: Limited data on environmental or toxicological profiles exists for derivatives like the 4-chlorophenyl variant, highlighting a gap in regulatory frameworks .

Biological Activity

4-Amino-1,2-dihydro-3,6-pyridazinedione, also known as maleic hydrazide, is a compound that has garnered attention due to its diverse biological activities. This article focuses on its biological properties, including its antimicrobial, anticancer, and herbicidal activities. The compound is structurally characterized as a pyridazinone and has been studied for its effects in various biological systems.

  • Chemical Formula : C4H4N2O2
  • Molecular Weight : 100.08 g/mol
  • Melting Point : 298-300 °C
  • Solubility : 4.507 g/L at pH 4.3 at 25 °C

Biological Activity Overview

The biological activities of 4-amino-1,2-dihydro-3,6-pyridazinedione can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that maleic hydrazide exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of pyridazine compounds exhibit potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
  • Antifungal Activity : The compound also demonstrates antifungal properties, with effective inhibition against Candida albicans and Aspergillus niger .
MicroorganismActivity Level
Staphylococcus aureusHigh
Bacillus subtilisModerate
Escherichia coliModerate
Candida albicansHigh
Aspergillus nigerModerate

2. Anticancer Activity

Maleic hydrazide has been evaluated for its potential anticancer effects:

  • Cell Line Studies : In vitro studies have demonstrated that maleic hydrazide and its derivatives inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 4 to 17 μM .
  • Mechanism of Action : The mechanism is thought to involve the inhibition of nucleic acid synthesis, leading to reduced cell proliferation .

3. Herbicidal Activity

As a systemic plant growth regulator, maleic hydrazide is primarily used in agriculture:

  • Growth Regulation : It acts as a growth retardant by inhibiting mitotic division in plants. This property is exploited for controlling unwanted vegetation .
  • Toxicity Profile : While effective as a herbicide, it is noted for its low acute toxicity in mammals when administered via oral or dermal routes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Abdel-Wahab et al. explored the antibacterial effects of various hydrazone derivatives related to maleic hydrazide. The results indicated that certain synthesized compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Case Study 2: Anticancer Potential

In a study assessing the cytotoxicity of maleic hydrazide against human cancer cell lines, it was found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The results suggested potential for development into therapeutic agents for cancer treatment .

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